10-(Carbomethoxy)décyldiméthylméthoxysilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

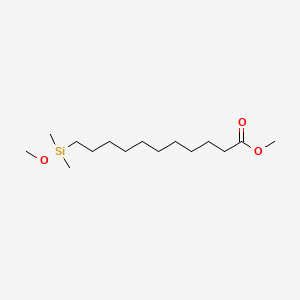

10-(Carbomethoxy)decyldimethylmethoxysilane, also known as methyl 11-(methoxydimethylsilyl)undecanoate, is an organosilicon compound with the molecular formula C15H32O3Si and a molecular weight of 288.5 g/mol . This compound is characterized by its unique structure, which includes a carbomethoxy group, a decyl chain, and a dimethylmethoxysilane moiety.

Applications De Recherche Scientifique

10-(Carbomethoxy)decyldimethylmethoxysilane has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.

Biology: Employed in the modification of surfaces for biological assays and cell culture studies.

Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.

Analyse Biochimique

Biochemical Properties

10-(Carbomethoxy)decyldimethylmethoxysilane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The ester group in its structure allows it to participate in esterification and hydrolysis reactions, which are catalyzed by esterases and lipases . Additionally, the methoxysilane group can form covalent bonds with hydroxyl groups on proteins and other biomolecules, facilitating cross-linking and stabilization of macromolecular structures .

Cellular Effects

The effects of 10-(Carbomethoxy)decyldimethylmethoxysilane on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of signaling molecules such as kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 10-(Carbomethoxy)decyldimethylmethoxysilane exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can modulate gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10-(Carbomethoxy)decyldimethylmethoxysilane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 10-(Carbomethoxy)decyldimethylmethoxysilane is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of methanol and other byproducts . These degradation products can have additional effects on cellular processes, including toxicity and metabolic disturbances .

Dosage Effects in Animal Models

The effects of 10-(Carbomethoxy)decyldimethylmethoxysilane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects, such as organ damage and metabolic acidosis, have been observed at high doses . Therefore, it is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

10-(Carbomethoxy)decyldimethylmethoxysilane is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For instance, esterases and lipases can hydrolyze the ester bond, leading to the formation of methanol and other metabolites . These metabolic reactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 10-(Carbomethoxy)decyldimethylmethoxysilane within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with intracellular proteins and organelles, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by its binding to extracellular matrix components and cell surface receptors .

Subcellular Localization

The subcellular localization of 10-(Carbomethoxy)decyldimethylmethoxysilane is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be directed to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its biochemical effects . The localization of the compound can also influence its interactions with other biomolecules and its overall activity within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Carbomethoxy)decyldimethylmethoxysilane typically involves the esterification of undecanoic acid with methanol in the presence of a catalyst, followed by the introduction of the methoxydimethylsilyl group. The reaction conditions often include:

Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Solvent: Common solvents include toluene or dichloromethane to facilitate the reaction and improve yield.

Industrial Production Methods

In industrial settings, the production of 10-(Carbomethoxy)decyldimethylmethoxysilane involves large-scale esterification processes followed by silylation. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Des Réactions Chimiques

Types of Reactions

10-(Carbomethoxy)decyldimethylmethoxysilane undergoes various chemical reactions, including:

Hydrolysis: The methoxysilane group can be hydrolyzed to form silanols.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acidic solutions.

Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

Hydrolysis: Formation of silanols.

Condensation: Formation of siloxane polymers.

Substitution: Formation of substituted esters or silanes.

Mécanisme D'action

The mechanism of action of 10-(Carbomethoxy)decyldimethylmethoxysilane involves the hydrolysis of the methoxysilane group to form silanols, which can then condense to form siloxane bonds. This process is crucial for its applications in surface modification and polymer formation. The molecular targets include hydroxyl groups on surfaces, which react with the silanols to form strong covalent bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyltrimethoxysilane: Similar in structure but with three methoxy groups instead of one.

Octyltriethoxysilane: Contains an octyl chain and three ethoxy groups.

Phenyltrimethoxysilane: Features a phenyl group and three methoxy groups.

Uniqueness

10-(Carbomethoxy)decyldimethylmethoxysilane is unique due to its combination of a long alkyl chain and a single methoxysilane group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring surface modification and adhesion .

Activité Biologique

10-(Carbomethoxy)decyldimethylmethoxysilane is a silane compound that has garnered interest in various fields, particularly in biological applications. This article explores its biological activity, synthesis methods, and potential applications based on available research findings.

Chemical Structure and Properties

10-(Carbomethoxy)decyldimethylmethoxysilane is characterized by its silane backbone, which is modified with a decyl chain and a carbomethoxy functional group. Its chemical structure can be represented as follows:

This structure contributes to its amphiphilic properties, making it suitable for surface modification and biological applications.

Biological Activity

The biological activity of 10-(Carbomethoxy)decyldimethylmethoxysilane has been investigated in various studies, focusing on its antimicrobial properties and its role in cell culture applications.

Antimicrobial Properties

Research indicates that 10-(Carbomethoxy)decyldimethylmethoxysilane exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis. The compound shows weaker activity against Gram-negative bacteria and mycobacteria, which is a common characteristic of many silane compounds due to the structural differences in bacterial cell walls .

| Type of Bacteria | Activity |

|---|---|

| Gram-positive | Strong |

| Gram-negative | Weak |

| Mycobacteria | Weak |

Surface Modification for Biological Assays

10-(Carbomethoxy)decyldimethylmethoxysilane is utilized in the modification of surfaces for biological assays and cell culture studies. Its ability to create hydrophobic surfaces enhances cell adhesion and growth, making it valuable in tissue engineering and regenerative medicine. The compound's silane functionality allows for covalent bonding with various substrates, facilitating the development of bioactive coatings.

Case Studies

Several case studies have highlighted the effectiveness of 10-(Carbomethoxy)decyldimethylmethoxysilane in specific applications:

-

Cell Culture Enhancement :

- A study demonstrated that surfaces treated with this silane compound promoted better adhesion and proliferation of fibroblast cells compared to untreated surfaces. This enhancement was attributed to the increased hydrophobicity and surface energy provided by the silane layer.

-

Antimicrobial Coatings :

- In another case study, coatings made from 10-(Carbomethoxy)decyldimethylmethoxysilane were applied to medical devices. The results showed a significant reduction in bacterial colonization compared to control devices, indicating its potential for preventing infections in clinical settings.

The biological activity of 10-(Carbomethoxy)decyldimethylmethoxysilane can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell death.

- Surface Interaction : Its ability to modify surfaces enhances protein adsorption and cell attachment, crucial for tissue engineering applications.

- Hydrophobicity : The hydrophobic nature of the compound aids in reducing biofilm formation on surfaces, which is critical in medical device applications.

Propriétés

IUPAC Name |

methyl 11-[methoxy(dimethyl)silyl]undecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O3Si/c1-17-15(16)13-11-9-7-5-6-8-10-12-14-19(3,4)18-2/h5-14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQMOODLXBBSRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCC[Si](C)(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.